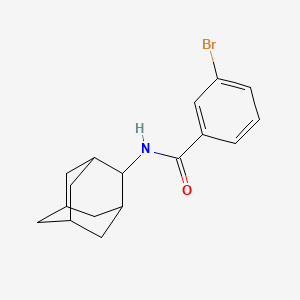![molecular formula C15H17ClFNO B5759682 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been studied extensively for its pharmacological properties.
Mecanismo De Acción
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules involved in a variety of physiological processes. Specifically, the compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body and are involved in the regulation of pain, inflammation, and other processes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-tumor effects. The compound has been shown to reduce pain in a variety of animal models, including models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and intestines. Finally, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound has potent and well-characterized pharmacological effects, which make it a useful tool for studying the endocannabinoid system. Additionally, this compound has a relatively long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, one limitation of this compound is that it is a synthetic compound, which may limit its relevance to natural cannabinoid compounds found in the human body.
Direcciones Futuras
There are a number of future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine. One area of interest is the potential use of the compound in the treatment of chronic pain, particularly neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the anti-tumor effects of this compound and its potential use in cancer treatment.
Métodos De Síntesis
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is synthesized through a series of chemical reactions starting with the compound 2-chloro-6-fluorobenzaldehyde. The aldehyde is then reacted with the compound 4-methylpiperidine to form the intermediate 1-(2-chloro-6-fluorophenyl)-4-methylpiperidin-4-ol. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that the compound has potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the compound has shown promise as a potential cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPANMANSWUJU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
